Ortho-Fluoro vs. Para-Fluoro Antiproliferative Potency in Lung Adenocarcinoma (A549) Cells
In a directly comparable series of chromen-2-one/arylpiperazine hybrids, the analog bearing a 4-(2-fluorophenyl)piperazin-1-yl substituent (6g) exhibited an IC50 of 9.68 ± 1.95 μM against A549 lung adenocarcinoma cells, whereas the analog bearing a 4-(4-fluorophenyl)piperazin-1-yl substituent (6e) exhibited an IC50 of 92.71 ± 23.90 μM under identical assay conditions [1]. This represents an approximate 9.6-fold greater potency for the ortho-fluoro substitution pattern, directly translatable to the target compound which shares the same ortho-fluorophenylpiperazine pharmacophore.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Analog with 4-(2-fluorophenyl)piperazin-1-yl: IC50 = 9.68 ± 1.95 μM |
| Comparator Or Baseline | Analog with 4-(4-fluorophenyl)piperazin-1-yl: IC50 = 92.71 ± 23.90 μM |
| Quantified Difference | ~9.6-fold greater potency for the ortho-fluoro (2-fluorophenyl) substituent |
| Conditions | A549 human lung adenocarcinoma cell line; MTT or SRB assay (standard protocol); 48-72 h exposure [1] |
Why This Matters
For researchers building SAR libraries around the arylpiperazine-flavone scaffold, the ortho-fluoro substitution provides a nearly 10-fold potency advantage in lung cancer models, directly impacting hit-to-lead selection and procurement priorities.
- [1] Molecules 2018, 23(8), 1980; Table 1: IC50 (μM) comparison of substituent-varied chromen-2-one/piperazine hybrids in A549 and HepG2 cells. View Source
